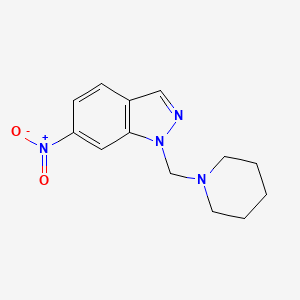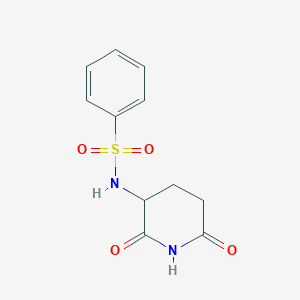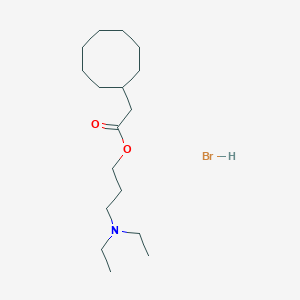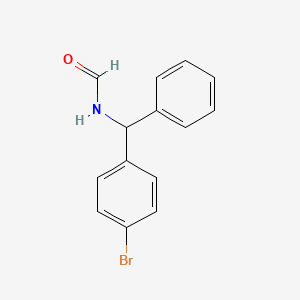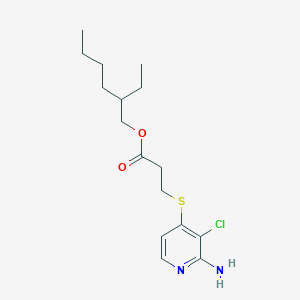
2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is a chemical compound with the molecular formula C16H25ClN2O2S and a molecular weight of 344.8999. This compound is characterized by the presence of a pyridine ring substituted with an amino and a chlorine group, linked via a thioether bond to a propanoate ester. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate typically involves the following steps:
Formation of the Thioether Linkage: The starting material, 2-amino-3-chloropyridine, is reacted with 3-mercaptopropanoic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the thioether bond.
Esterification: The resulting product is then esterified with 2-ethylhexanol under acidic conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thioether group in 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylhexyl 3-mercaptopropanoate: Similar structure but lacks the pyridine ring.
2-Amino-3-chloropyridine: Contains the pyridine ring with amino and chlorine groups but lacks the thioether and ester functionalities.
Uniqueness
2-Ethylhexyl 3-((2-amino-3-chloropyridin-4-yl)thio)propanoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C16H25ClN2O2S |
|---|---|
Molekulargewicht |
344.9 g/mol |
IUPAC-Name |
2-ethylhexyl 3-(2-amino-3-chloropyridin-4-yl)sulfanylpropanoate |
InChI |
InChI=1S/C16H25ClN2O2S/c1-3-5-6-12(4-2)11-21-14(20)8-10-22-13-7-9-19-16(18)15(13)17/h7,9,12H,3-6,8,10-11H2,1-2H3,(H2,18,19) |
InChI-Schlüssel |
TZDIGQNYLANFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)CCSC1=C(C(=NC=C1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


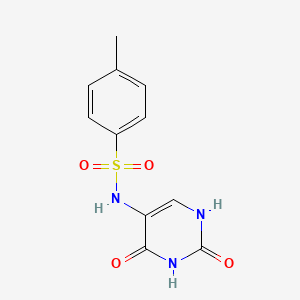
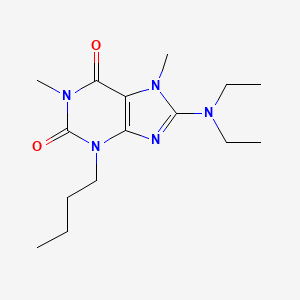
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
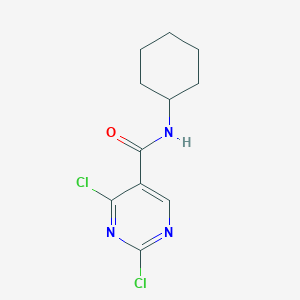
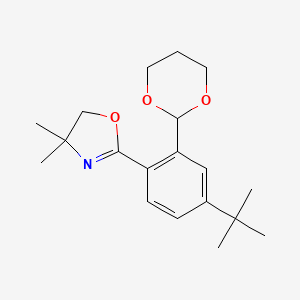

![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
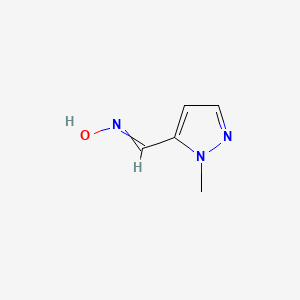
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
